Isoleucyl-prolyl-arginine-4-nitroanilide
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Overview
Description
Isoleucyl-prolyl-arginine-4-nitroanilide is an organic compound belonging to the class of oligopeptides. These compounds are characterized by sequences of between three and ten alpha-amino acids joined by peptide bonds . This compound is notable for its applications in biochemical research, particularly in the study of enzyme activities and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl-prolyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final oligopeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Isoleucyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the oligopeptide into its constituent amino acids.
Oxidation and Reduction: The nitro group on the aniline ring can undergo redox reactions, forming different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium ethoxide (NaOEt).
Major Products
Hydrolysis: Yields individual amino acids like isoleucine, proline, and arginine.
Oxidation: Produces various nitroaniline derivatives.
Substitution: Results in substituted aniline derivatives.
Scientific Research Applications
Isoleucyl-prolyl-arginine-4-nitroanilide is widely used in scientific research due to its ability to act as a substrate for various enzymes. Some key applications include:
Enzyme Kinetics: Used to study the activity of proteases and peptidases by monitoring the cleavage of the peptide bond.
Protein-Protein Interactions: Serves as a model peptide to investigate binding interactions between proteins.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.
Biochemical Assays: Utilized in colorimetric assays where the release of 4-nitroaniline can be measured spectrophotometrically
Mechanism of Action
The mechanism of action of isoleucyl-prolyl-arginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, releasing 4-nitroaniline. This reaction can be monitored to study enzyme kinetics and inhibition. The molecular targets include the active sites of proteolytic enzymes, where the peptide bond is hydrolyzed .
Comparison with Similar Compounds
Similar Compounds
Valyl-leucyl-lysine-4-nitroanilide: Another oligopeptide used in enzyme assays.
Glycyl-glycyl-phenylalanine-4-nitroanilide: Utilized in similar biochemical studies.
Leucyl-glycyl-glycine-4-nitroanilide: Employed in protease activity assays.
Uniqueness
Isoleucyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteases. The presence of the nitroaniline group allows for easy detection and quantification in biochemical assays, making it a valuable tool in research .
Properties
CAS No. |
77672-35-6 |
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Molecular Formula |
C23H36N8O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2S)-1-[(2R,3R)-2-amino-3-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H36N8O5/c1-3-14(2)19(24)22(34)30-13-5-7-18(30)21(33)29-17(6-4-12-27-23(25)26)20(32)28-15-8-10-16(11-9-15)31(35)36/h8-11,14,17-19H,3-7,12-13,24H2,1-2H3,(H,28,32)(H,29,33)(H4,25,26,27)/t14-,17+,18+,19-/m1/s1 |
InChI Key |
XHTORJWGZKCDGL-GRGSLBFTSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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